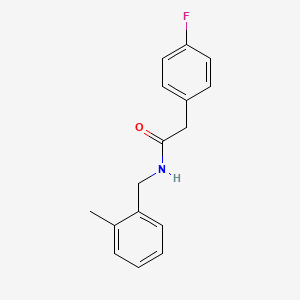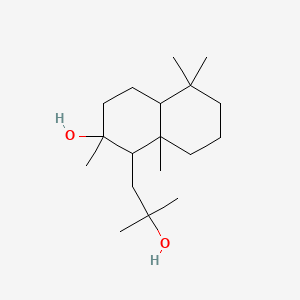
5-(3-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is also known as CDAF and has a molecular formula of C26H15ClN2O4.
科学研究应用
CDAF has been extensively studied for its potential applications in various fields. In medicinal chemistry, CDAF has shown promising results as an anti-cancer agent. Studies have shown that CDAF inhibits the growth of cancer cells by inducing apoptosis. CDAF has also shown potential as an anti-inflammatory agent, with studies indicating that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In the field of pharmaceuticals, CDAF has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Studies have shown that CDAF can inhibit the formation of amyloid fibrils, which are associated with the development of Alzheimer's disease. CDAF has also been shown to inhibit the aggregation of alpha-synuclein, which is implicated in the development of Parkinson's disease. Additionally, CDAF has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications.
作用机制
The mechanism of action of CDAF is not fully understood. However, studies have shown that CDAF inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. For example, CDAF has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. CDAF has also been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins.
Biochemical and Physiological Effects
CDAF has been shown to have various biochemical and physiological effects. Studies have shown that CDAF can induce apoptosis in cancer cells, reduce inflammation, inhibit the formation of amyloid fibrils, and inhibit the aggregation of alpha-synuclein. Additionally, CDAF has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications.
实验室实验的优点和局限性
The advantages of using CDAF in lab experiments include its potential as an anti-cancer agent, anti-inflammatory agent, and potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. However, there are also limitations to using CDAF in lab experiments. For example, the mechanism of action of CDAF is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, the synthesis of CDAF is complex and requires multiple reaction steps, which can be time-consuming and costly.
未来方向
There are several future directions for the study of CDAF. One direction is to further investigate the mechanism of action of CDAF and its potential as a drug candidate for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of CDAF to determine its safety and efficacy in vivo. Additionally, further studies are needed to optimize the synthesis of CDAF and to develop more efficient methods for its production. Finally, the potential applications of CDAF in materials science and nanotechnology should also be explored.
合成方法
The synthesis of CDAF involves a multi-step reaction process that includes the condensation of 3-chlorobenzaldehyde with anthranilic acid to form 3-(3-chlorophenyl) anthranilic acid. This intermediate is then reacted with furfurylamine to yield 5-(3-chlorophenyl)-N-(2-furanyl)-3-(9,10-dioxo-9,10-dihydroanthracen-2-yl) benzamide. The final step involves the cyclization of the intermediate to form CDAF.
属性
IUPAC Name |
5-(3-chlorophenyl)-N-(9,10-dioxoanthracen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14ClNO4/c26-15-5-3-4-14(12-15)21-10-11-22(31-21)25(30)27-16-8-9-19-20(13-16)24(29)18-7-2-1-6-17(18)23(19)28/h1-13H,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILGKPBHZGVSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5150985.png)
![isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5150990.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150994.png)
![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5151007.png)
![ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B5151015.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)

![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5151057.png)
![4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)
![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)